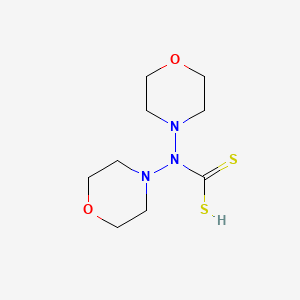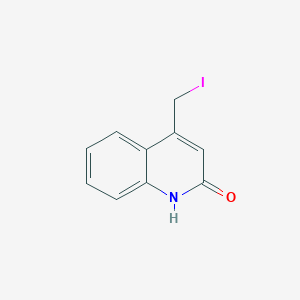
4-(Iodomethyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 4-(iodomethyl)- is an organic compound belonging to the quinolinone family. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. The presence of an iodomethyl group at the 4-position of the quinolinone ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-(iodomethyl)- typically involves the iodination of a quinolinone precursor. One common method is the reaction of 2(1H)-quinolinone with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 4-(iodomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 4-(iodomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction Reactions: Reduction of the quinolinone ring can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-substituted quinolinones or S-substituted quinolinones.
Oxidation: Formation of quinolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of dihydroquinolinone derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 4-(iodomethyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 4-(iodomethyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The iodomethyl group can undergo substitution reactions, leading to the formation of active metabolites that interact with molecular targets. The quinolinone core can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolinone, 4-(bromomethyl)-: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2(1H)-Quinolinone, 4-(chloromethyl)-: Contains a chloromethyl group at the 4-position.
2(1H)-Quinolinone, 4-(methyl)-: Lacks the halogen atom, having only a methyl group at the 4-position.
Uniqueness
2(1H)-Quinolinone, 4-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom’s larger size and lower bond dissociation energy make it more susceptible to nucleophilic substitution, enhancing its utility in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
35573-34-3 |
|---|---|
Fórmula molecular |
C10H8INO |
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
4-(iodomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8INO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) |
Clave InChI |
YKPSOTQIZQSGOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



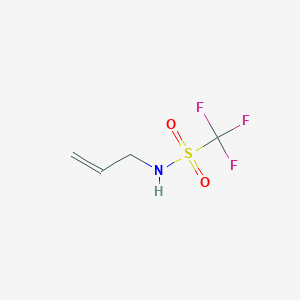
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

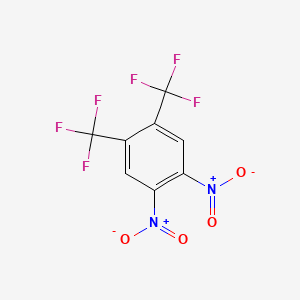
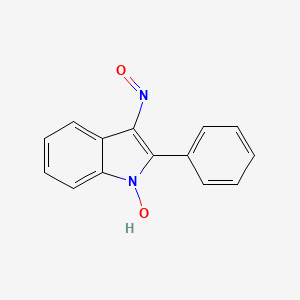

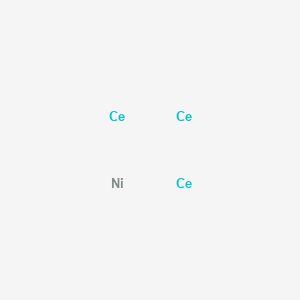
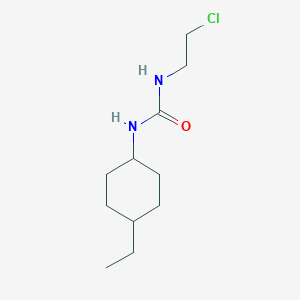

![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
